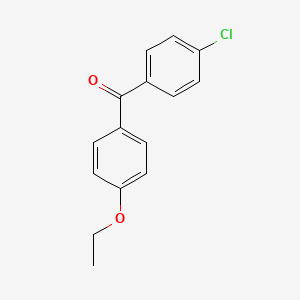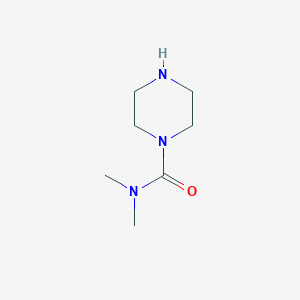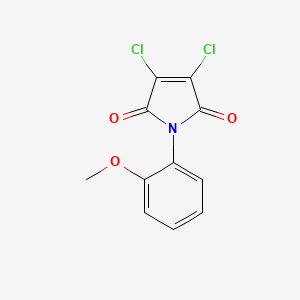
4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid” is a chemical compound with the empirical formula C14H18N2O4 . It is also known as N-(2-morpholin-4-yl-phenyl)-succinamic acid . This compound is a solid and is used in early discovery research .
Molecular Structure Analysis
The molecular weight of “this compound” is 278.30 . The SMILES string representation of this compound is OC(=O)CCC(=O)Nc1ccccc1N2CCOCC2 . The InChI key is NCYBWLBMPKMLPJ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 278.30 . The compound’s empirical formula is C14H18N2O4 .
Scientific Research Applications
1. Organic Synthesis and Chemical Properties
Safety-Catch Nitrogen Protecting Group : The development of novel amine protection strategies is crucial in synthetic chemistry. A study by Surprenant and Lubell (2006) introduced the 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group as a novel safety-catch amine protecting group, which can be activated and then cleaved under mild conditions. This method facilitates the selective removal of protecting groups, an essential step in the synthesis of complex molecules, including those containing morpholine functionalities Surprenant & Lubell, 2006.
2. Medicinal Chemistry and Drug Discovery
PET Imaging Agent for Parkinson's Disease : Morpholine derivatives are significant in the development of diagnostic and therapeutic agents. Wang et al. (2017) synthesized a potential PET imaging agent for imaging the LRRK2 enzyme in Parkinson's disease. This study underscores the role of morpholine derivatives in developing tools for neurodegenerative disease diagnosis Wang et al., 2017.
Inhibitors for Idiopathic Pulmonary Fibrosis : Procopiou et al. (2018) discovered a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, highlighting the synthesis and selection of analogs with high affinity and selectivity for the αvβ6 integrin. These compounds, including morpholine derivatives, were investigated as potential therapeutic agents for idiopathic pulmonary fibrosis, demonstrating the importance of morpholine in drug design for respiratory diseases Procopiou et al., 2018.
3. Pharmaceutical Stability and Degradation Studies
Force Degradation Study : The stability of pharmaceutical compounds is a critical aspect of drug development. Varynskyi and Kaplaushenko (2019) conducted a force degradation study on morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate to confirm the selectivity of API and impurity determination method. This research provides insights into the stability of morpholine derivatives under various conditions, essential for ensuring the safety and efficacy of pharmaceuticals Varynskyi & Kaplaushenko, 2019.
properties
IUPAC Name |
5-(2-morpholin-4-ylanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(6-3-7-15(19)20)16-12-4-1-2-5-13(12)17-8-10-21-11-9-17/h1-2,4-5H,3,6-11H2,(H,16,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAALBFFRBSBSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352854 |
Source


|
| Record name | 4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436088-59-4 |
Source


|
| Record name | 4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)
![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)




